molecular formula C16H10N2O2 B7765726 (2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one

(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one

Cat. No.: B7765726
M. Wt: 262.26 g/mol
InChI Key: COHYTHOBJLSHDF-BUHFOSPRSA-N
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Description

The compound with PubChem (2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one is commonly known as Indigo. Its IUPAC name is this compound. Indigo is a naturally occurring dye that has been used for centuries, primarily for dyeing textiles. It is known for its deep blue color and is also referred to as indigotin or Vat Blue 1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indigo can be synthesized through several methods. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of a base to form indigo. Another method involves the reduction of isatin with sodium dithionite in an alkaline medium .

Industrial Production Methods

Industrial production of indigo typically involves the synthesis from aniline. Aniline is first converted to N-phenylglycine, which is then treated with sodium hydroxide and sodium hypochlorite to form indoxyl. Indoxyl is subsequently oxidized to form indigo .

Chemical Reactions Analysis

Types of Reactions

Indigo undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Indigo has a wide range of scientific research applications:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

Indigo exerts its effects through various mechanisms. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. For example, indigo has been shown to inhibit certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects .

Comparison with Similar Compounds

Indigo is unique among similar compounds due to its deep blue color and historical significance as a dye. Similar compounds include:

Indigo’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17-18H/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHYTHOBJLSHDF-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4N3)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4N3)/N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 2
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 3
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 4
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 5
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 6
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one

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